Maropitant - 147116-67-4

Maropitant

Catalog Number: EVT-253024
CAS Number: 147116-67-4
Molecular Formula: C32H40N2O
Molecular Weight: 468.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maropitant, used as maropitant citrate, is a neurokinin receptor antagonist, which was developed by Zoetis specifically for the treatment of motion sickness and vomiting in dogs. It was approved by the FDA in 2007 for use in dogs, and more recently has also been approved for use in cats.
See also: Maropitant Citrate (has salt form).
Source and Classification

The chemical name of maropitant is [(2S,3S)-2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl]-(5-tert-butyl-2-methoxybenzyl)-amine. It is classified as a neurokinin 1 receptor antagonist, which inhibits the action of substance P, a neuropeptide involved in the vomiting reflex. Maropitant is available in various forms, including maropitant citrate, which is the citrate salt of the free base form .

Synthesis Analysis

The synthesis of maropitant involves several steps, typically starting from commercially available precursors. The original synthetic route includes eight synthetic steps beginning with 3-quinuclidinone hydrochloride. The key steps are as follows:

  1. Formation of Quinuclidine Core: A precursor reacts with a quinuclidine derivative under controlled conditions to form the quinuclidine core.
  2. Substitution Reactions: The core undergoes substitution reactions with benzhydryl and methoxybenzyl groups to yield the final maropitant structure.
  3. Conversion to Citrate Form: Maropitant is subsequently reacted with citric acid to produce maropitant citrate .

The synthesis process has been optimized to reduce the use of noble metal reagents and improve yield and purity.

Molecular Structure Analysis

Maropitant exhibits stereoisomerism due to the presence of two chiral centers at C-2 and C-3 positions. The molecular formula is C_{22}H_{30}N_{2}O, with a molecular weight of approximately 342.49 g/mol. The compound exists primarily as a white to off-white powder that is soluble in alcohol but practically insoluble in water .

Polymorphism

Maropitant demonstrates polymorphism, with at least two forms identified: Form A and Form B. Form A is more stable and is generally preferred for pharmaceutical formulations .

Chemical Reactions Analysis

Maropitant can undergo various chemical reactions, including:

  • Oxidation: Can occur in the presence of strong oxidizing agents.
  • Reduction: Possible under specific conditions, leading to reduced derivatives.
  • Substitution: Common during synthesis where different functional groups are introduced.

Common reagents used include hydrogen peroxide for oxidation, sodium borohydride for reduction, and benzhydryl chloride for substitution reactions .

Mechanism of Action

Maropitant functions primarily as a selective antagonist of the neurokinin 1 receptor. By blocking substance P from binding to these receptors in the central nervous system, maropitant effectively reduces emesis (vomiting). This mechanism has been confirmed through various studies demonstrating its efficacy at doses as low as 2 mg/kg body weight in laboratory settings .

Temporal Effects

In clinical studies, maropitant has shown rapid onset of action, significantly reducing the number of emetic events associated with both central and peripheral stimuli within hours after administration.

Physical and Chemical Properties Analysis

Maropitant possesses several notable physical and chemical properties:

  • Appearance: White to off-white powder.
  • Solubility: Soluble in alcohol; practically insoluble in water.
  • Stability: The stability profile varies between polymorphic forms; Form A is more stable than Form B.
  • Purity: Routine checks for enantiomeric purity are conducted using chiral high-performance liquid chromatography (HPLC) techniques .
Applications

Maropitant is primarily used in veterinary medicine as an antiemetic agent for dogs and cats. Its applications include:

  • Prevention of Vomiting: Effective against vomiting induced by various stimuli including motion sickness and chemotherapy.
  • Postoperative Care: Used to manage nausea and vomiting following surgical procedures.
  • Clinical Trials: Ongoing research explores its potential applications beyond veterinary medicine, including possible uses in human medicine due to its mechanism of action against substance P .
Neuropharmacological Basis of Maropitant as a Neurokinin-1 Receptor Antagonist

Molecular Mechanisms of Substance P Inhibition

Maropitant citrate (C₃₂H₄₀N₂O · C₆H₈O₇) is a potent antiemetic agent that functions through selective, competitive inhibition of substance P (SP) at neurokinin-1 (NK-1) receptors. SP, an undecapeptide (RPKPQQFFGLM-NH₂), is the primary endogenous ligand for NK-1 receptors and a key mediator of the emetic reflex in the central and peripheral nervous systems [1] [9]. Upon release from sensory neurons, SP binds to NK-1 receptors in the nucleus tractus solitarius, area postrema (chemoreceptor trigger zone), and vomiting center, triggering intracellular signaling cascades that culminate in vomiting [1] [6].

Maropitant’s quinuclidine-based structure features three critical domains for receptor interaction: a bridgehead basic nitrogen, a benzhydryl moiety, and a 2-methoxybenzyl amino side chain. These elements enable maropitant to mimic SP's C-terminal region, allowing it to bind NK-1 receptors with high specificity (Kᵢ = 0.08 nM in dogs) [9] [10]. By occupying the SP-binding site, maropitant prevents Gₚ-mediated signaling cascades, including phospholipase C activation, inositol triphosphate (IP₃) production, and intracellular calcium release [10]. This blockade inhibits both peripheral (e.g., gastrointestinal irritants) and central (e.g., motion sickness, opioids) emetic stimuli [1] [6].

Table 1: Key Pharmacological Properties of Maropitant

PropertyValueSignificance
Molecular Weight468.685 g/mol (base)Determines blood-brain barrier penetration
NK-1 Selectivity (Kᵢ)0.08 nM (dog)>1,000-fold selectivity over NK-2/NK-3 receptors
Protein Binding>99.5%Limits unbound fraction; risk in hypoproteinemia
MetabolismCYP3A12/CYP2D15 (dogs)Saturation with repeated dosing

Structural and Functional Dynamics of NK-1 Receptor Binding

The NK-1 receptor is a class A G protein-coupled receptor (GPCR) with seven transmembrane helices. Cryo-electron microscopy studies reveal that SP binding induces conformational changes in the extracellular loops (ECL2 and ECL3) and transmembrane domains (TM5, TM6), facilitating G protein coupling [10]. Maropitant’s lipophilic nature (log P ≈ 3.5) enables rapid diffusion across the blood-brain barrier, achieving brain:plasma ratios of 3.59:1 in gerbils [9].

Kinetic binding studies demonstrate maropitant’s slow dissociation rate from the NK-1 receptor, contributing to its prolonged duration of action (>24 hours post-subcutaneous administration) [1] [9]. Mutagenesis analyses identify Asn-85, Asn-89, Tyr-92 (TM2), and Tyr-287 (TM7) as critical residues for maropitant binding. Displacement of these residues disrupts receptor activation and internalization [10]. Functional impacts include:

  • Visceral analgesia: Maropitant reduces sevoflurane MAC by 24% in dogs during ovarian ligament stimulation, confirming NK-1-mediated visceral pain modulation [3] [8].
  • Anti-inflammatory effects: Though ineffective in canine chronic bronchitis, maropitant blunts SP-induced neurogenic inflammation in the gut [7].

Table 2: Binding and Functional Kinetics of Maropitant at NK-1 Receptors

ParameterValueMethod
Binding Affinity (Kₛ)0.11 ± 0.03 nMRadioligand displacement (dog)
Dissociation Half-life48 minutesGerbil brain membranes
MAC Reduction (Sevoflurane)24% (dogs), 15% (cats)Ovariohysterectomy model
Onset (Subcutaneous)30 minutesPlasma Cₘₐₓ in dogs

Comparative Analysis of Maropitant with Other NK-1 Antagonists

Maropitant shares core mechanistic features with human-approved NK-1 antagonists (e.g., aprepitant, rolapitant) but exhibits species-specific pharmacological adaptations. Structurally, maropitant’s quinuclidine scaffold differs from aprepitant’s morpholine core and rolapitant’s benzimidazole system. These differences confer distinct pharmacokinetic profiles:

Table 3: Comparative Analysis of NK-1 Receptor Antagonists

AntagonistMolecular Weight (g/mol)NK-1 Selectivity (Kᵢ, nM)Half-life (hours)Clinical Use
Maropitant468.690.08 (dog)6–8 (SQ)Veterinary antiemetic
Aprepitant534.430.09 (human)9–13Chemotherapy-induced nausea
Rolapitant502.450.66 (human)180Delayed-phase emesis
Netupitant578.710.95 (human)80Combined with palonosetron

Key distinctions include:

  • Species-specific efficacy: Maropitant potently inhibits emesis induced by canine-specific emetogens (xylazine, apomorphine), whereas aprepitant targets cisplatin-induced emesis in humans [1] [2].
  • Peripheral activity: Unlike rolapitant, which primarily acts centrally, maropitant blocks peripheral NK-1 receptors in vagal afferents, enhancing efficacy against gastrointestinal inflammation [6] [9].
  • Therapeutic breadth: Maropitant uniquely alleviates visceral pain in species like dogs and cats, a property not clinically utilized in human NK-1 antagonists [3] [8]. In a canine ovariohysterectomy model, maropitant significantly reduced intraoperative isoflurane requirements (1.35% vs. 1.51% with morphine; p=0.005) and postoperative pain scores at extubation (1.7 vs. 3.4; p=0.0001) [8].
  • Cough suppression: Maropitant decreases cough frequency in canine chronic bronchitis (p<0.001) without reducing airway inflammation, highlighting its neuromodulatory selectivity [7].

Table 4: Functional Comparison of NK-1 Antagonists in Disease Models

AntagonistMotion Sickness EfficacyVisceral Pain ModulationCough Suppression
MaropitantHigh (dogs/cats)Yes (ovarian stimulation)Yes (canine bronchitis)
AprepitantModerateNoLimited
RolapitantLowNoNot studied

Properties

CAS Number

147116-67-4

Product Name

Maropitant

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C32H40N2O

Molecular Weight

468.7 g/mol

InChI

InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1

InChI Key

OMPCVMLFFSQFIX-CONSDPRKSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Synonyms

(2S,2S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
(2S,3S)-2-benzhydryl-N-(5-(tert-butyl)-2-methoxybenzyl)quinuclidin-3-amine 2-hydroxypropane-1,2,3-tricarboxylate hydrate
(2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
maropitant
maropitant citrate

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.